(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one
Description
Properties
CAS No. |
87060-83-1 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(4R,6S)-4,6-diphenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-,15+/m1/s1 |
InChI Key |
ICLIVROEGIIXAJ-CABCVRRESA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Yield (%) | Stereochemical Control |
|---|---|---|---|---|
| Sharpless Dihydroxylation | Three-component reaction, dihydroxylation | I₂, AD-mix-β, NaH | 65–75 | Moderate (dr 3:1) |
| Isocyanate Cyclization | Urea formation, acid cyclization | Phenyl isocyanate, CSA | 60–70 | Dependent on chiral precursors |
| Chiral Auxiliary | Electrophilic alkylation, coupling | Allyl bromide, Pd catalysts | 85–90 | High (ee 85–90%) |
| Oxazolidinone Expansion | Methoxyethyl cleavage, cyclization | NH₄Cl, triphosgene | 70 | Limited |
Solvent and Temperature Optimization
Reaction solvents profoundly impact yield and stereoselectivity. Polar aprotic solvents like DMF enhance isocyanate reactivity, while THF facilitates cyclodehydration. Low temperatures (−10°C to 0°C) are critical during electrophilic alkylation to minimize racemization.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazinanone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazinanone compounds.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized oxazinanone derivatives.
Reduction: Reduced oxazinanone compounds.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
(4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4R,6S)-4,6-Diphenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Stereoisomeric and Substituted Oxazinanones
(4R,5S)-3-Methyl-4,5-diphenyl-1,3-oxazinan-2-one (S2)
This analog differs in substituent positions (4,5 vs. 4,6) and includes a methyl group at position 3. Synthesized via a three-component reaction involving diazo compounds, it exhibits reduced steric hindrance compared to the 4,6-diphenyl derivative. While both compounds form colorless solids, S2 shows a lower yield (68%) compared to the optimized procedures for 4,6-diphenyl variants (70–85%) .6-(Hydroxymethyl)-4-aryl-1,3-oxazinan-2-ones
Substituting the phenyl group at C6 with hydroxymethyl (e.g., 4-(4-chlorophenyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one) introduces polar functionality, enhancing solubility but reducing aromatic stacking interactions. These derivatives are synthesized via homoallylic amine intermediates, often forming inseparable diastereomeric mixtures, unlike the stereoselective synthesis of (4R,6S)-4,6-diphenyl derivatives .
Triazine-Based Analogs
- 4,6-Diphenyl-1,3,5-triazin-2(1H)-one (CAS 1917-44-8) Replacing the oxazinanone ring with a triazine core alters electronic properties and reactivity. The triazine derivative exhibits strong π-π interactions due to its planar structure, making it suitable for materials science (e.g., OLED emitters). However, it lacks the carbamate functionality critical for bioactivity in oxazinanones .
- Phenothiazine-Triazine Hybrids (PTZ-TRZ) Compounds like 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenothiazine demonstrate high electroluminescence efficiency (EQE ~20%) but differ fundamentally from oxazinanones in application, emphasizing electronic over biological utility .
Morpholin-2-one Derivatives
- (5R,6S)-5,6-Diphenylmorpholin-2-one
This five-membered lactam, used in dipolar cycloadditions, shares stereogenic centers (R,S configuration) with (4R,6S)-4,6-diphenyl-1,3-oxazinan-2-one but lacks the carbamate group. Its smaller ring size increases ring strain, favoring reactivity in cycloaddition reactions .
Data Table: Key Structural and Functional Comparisons
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